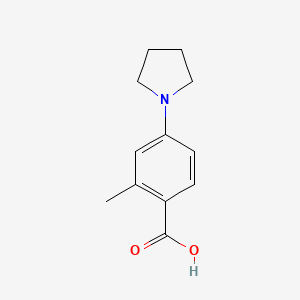

![molecular formula C7H17NS B3143610 [3-(丁硫基)丙基]胺 CAS No. 53056-87-4](/img/structure/B3143610.png)

[3-(丁硫基)丙基]胺

描述

Synthesis Analysis

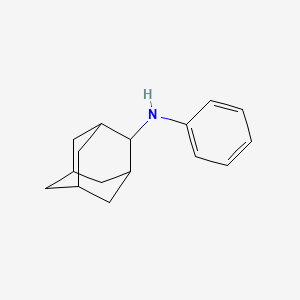

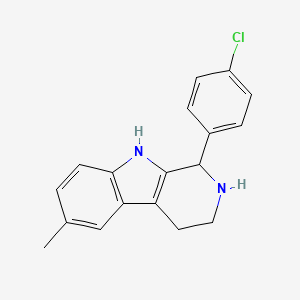

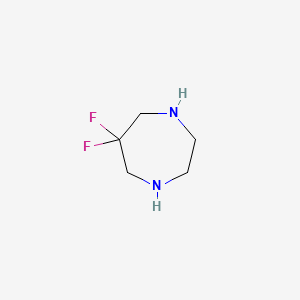

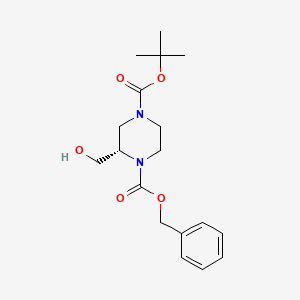

The synthesis of amines like “[3-(Butylthio)propyl]amine” can be achieved through various methods. One common method is the reductive amination of aldehydes or ketones . Another method involves the reaction of alkyl halides with ammonia or an alkylamine . A study also mentioned the synthesis of tris(3-aminopropyl)amine-based tripodal receptors, which could be related to the synthesis of "[3-(Butylthio)propyl]amine" .Molecular Structure Analysis

The molecular structure of amines like “[3-(Butylthio)propyl]amine” can be analyzed using various spectroscopic techniques . For example, 1H NMR spectra can be used to determine the structure of an unknown amine . The nitrogen rule of mass spectrometry can also be used to determine whether a compound has an odd or even number of nitrogen atoms in its structure .Chemical Reactions Analysis

Amines, including “[3-(Butylthio)propyl]amine”, can undergo several types of reactions. These include amide formation, salt formation, neutralization, reaction with nitrous acid, and reactions with ketones and aldehydes . For example, acyl chlorides and acid anhydrides can react with primary and secondary amines to form amides .Physical and Chemical Properties Analysis

Amines have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions . Amines of low molar mass, like “[3-(Butylthio)propyl]amine”, are quite soluble in water .科学研究应用

大气化学和环境影响

与“[3-(丁硫基)丙基]胺”结构类似的伯脂族胺已因其在气溶胶形成中的作用而受到研究。这些胺与 NO3 自由基的氧化导致显着的溶胶质量产率,突出了它们的环境影响,特别是在夜间颗粒物负荷升高的农村地区。这表明在研究空气质量和污染缓解策略方面具有潜在应用 (Malloy 等人,2008)。

不对称合成胺

N-叔丁磺酰亚胺等化合物(可从伯脂族胺衍生)可用作不对称合成多种胺的中间体。该方法对于生产对映体富集的胺至关重要,包括 α-支链和 α,α-二支链胺、α-和 β-氨基酸、氨基醇等,展示了其在合成有机化学和药物开发中的重要性 (Ellman 等人,2002)。

CO2 捕获与封存

关于含有带有胺基的阳离子的离子液体的研究表明,它们能够与 CO2 可逆反应,将气体螯合为氨基甲酸盐。此类研究突出了“[3-(丁硫基)丙基]胺”相关化合物在开发用于 CO2 捕获和封存的新材料中的潜力,为应对气候变化的努力做出贡献 (Bates 等人,2002)。

催化和材料科学

使用胺化合物的功能化沸石延长了酯交换等反应中的催化剂寿命。用与“[3-(丁硫基)丙基]胺”功能相似的不同结构的胺化合物改性沸石 Y,会影响催化剂的碱性和碱强度,从而影响催化活性和效率。此类应用对于开发更可持续、更高效的催化过程至关重要 (Samerjit 等人,2016)。

有机合成

在钯催化的胺化反应中使用伯胺合成 N-功能化二噻吩[3,2-b:2',3'-d]吡咯表明伯胺衍生物在构建复杂有机分子中的效用。此类化合物可用作新型共轭聚合物的构建模块,突出了它们在材料科学和有机电子学中的重要性 (Ogawa 等人,2003)。

作用机制

Target of Action

It has been used in the synthesis of n-functionalized bis(phosphino)amine ligands with ether, thioether, and pyridyl tethers . These ligands can interact with various metal ions, suggesting that [3-(Butylthio)propyl]amine may indirectly influence metal ion interactions .

Mode of Action

It’s known that it can react with crcl3(thf)3 in ch2cl2 to give dinuclear chloro bridged cr2(micro-cl)2cl4(pnp)2 complexes . This suggests that [3-(Butylthio)propyl]amine may interact with its targets through complex formation.

Biochemical Pathways

Given its role in the synthesis of n-functionalized bis(phosphino)amine ligands , it may indirectly influence pathways involving metal ion interactions.

Pharmacokinetics

Its physical properties such as boiling point (169-170 °c/756 mmhg) and density (0853 g/mL at 25 °C) suggest that it is a liquid at room temperature and has a relatively low molecular weight (13122 g/mol) . These properties could influence its absorption and distribution in the body, but further studies are needed to confirm this.

Result of Action

Its role in the synthesis of n-functionalized bis(phosphino)amine ligands suggests that it may have indirect effects on cellular processes involving metal ion interactions .

安全和危害

属性

IUPAC Name |

3-butylsulfanylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NS/c1-2-3-6-9-7-4-5-8/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIXKBWZQPKQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309809 | |

| Record name | 3-(Butylthio)-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53056-87-4 | |

| Record name | 3-(Butylthio)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53056-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Butylthio)-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

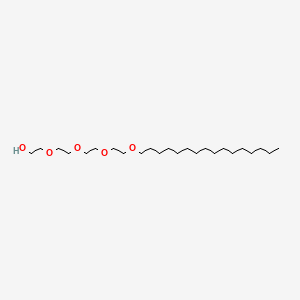

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B3143545.png)

![6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione](/img/structure/B3143547.png)

![2-Hydrazinyl-5,6-dimethylbenzo[d]thiazole](/img/structure/B3143614.png)